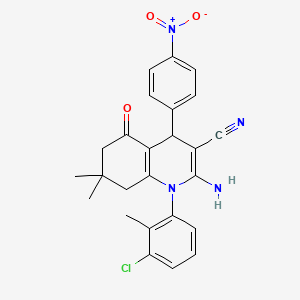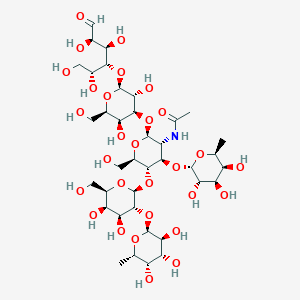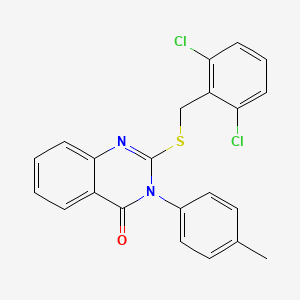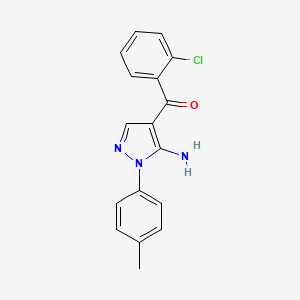![molecular formula C21H20Cl2N2O4S B12047056 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
合成路线和反应条件
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-2-硫代-1,3,4-噁二唑-3(2H)-基)乙酮的合成通常涉及以下步骤:
噁二唑环的形成: 可以通过使酰肼与二硫化碳和合适的碱反应来实现,形成相应的1,3,4-噁二唑-2-硫酮。
取代反应: 然后使噁二唑-2-硫酮与2,4-二氯苯氧乙酸或其衍生物反应,引入2,4-二氯苯氧基。
与4-丁氧基苯基的偶联: 最后一步是在合适的条件下将中间体与4-丁氧基苯基乙酮偶联。
工业生产方法
此类化合物的工业生产方法通常涉及优化上述合成路线,以提高收率、纯度和成本效益。这可能包括使用催化剂、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-2-硫代-1,3,4-噁二唑-3(2H)-基)乙酮可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将噁二唑环转化为其他杂环结构。
取代: 芳香环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、硝化剂、磺化剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以生成亚砜或砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
医药化学: 可以研究其作为抗菌剂、抗癌剂或抗炎剂的潜力。
农业: 可以探索该化合物作为除草剂或杀虫剂的特性。
材料科学: 它可能用于开发具有特定电子或光学特性的新材料。
5. 作用机理
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-2-硫代-1,3,4-噁二唑-3(2H)-基)乙酮的作用机理取决于其具体应用。例如:
抗菌活性: 该化合物可能通过干扰细胞壁合成或蛋白质功能来抑制细菌或真菌的生长。
抗癌活性: 它可能通过靶向特定分子途径来诱导凋亡或抑制细胞增殖。
除草活性: 该化合物可能会破坏植物的光合作用或其他重要过程。
作用机制
The mechanism of action of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone would depend on its specific application. For example:
Antimicrobial activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Herbicidal activity: The compound could disrupt photosynthesis or other essential processes in plants.
相似化合物的比较
类似化合物
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-1,3,4-噁二唑-3(2H)-基)乙酮: 类似化合物,但没有硫代基团。
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-2-硫代-1,3,4-噻二唑-3(2H)-基)乙酮: 噻二唑类似物。
独特性
1-(4-丁氧基苯基)-2-(5-[(2,4-二氯苯氧基)甲基]-2-硫代-1,3,4-噁二唑-3(2H)-基)乙酮的独特性在于同时存在噁二唑和硫代基团,与类似物相比,这可能会赋予其独特的生物活性,化学性质。
属性
分子式 |
C21H20Cl2N2O4S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
1-(4-butoxyphenyl)-2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)12-25-21(30)29-20(24-25)13-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3 |
InChI 键 |
KCHFKUQIAAESQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)


